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Compound of Interest

Compound Name: C12-SPM

Cat. No.: B10856022

An Overview of the lonizable Lipidoid C12-SPM for Advanced RNA Delivery

C12-SPM, also widely known in scientific literature as C12-200, is a synthetic, ionizable lipidoid
that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for
the delivery of RNA-based therapeutics, including small interfering RNA (siRNA) and
messenger RNA (mMRNA). Its efficacy in mediating potent gene silencing and protein
expression, particularly in hepatocytes, has positioned it as a valuable tool for researchers and
drug development professionals. This guide provides a comprehensive technical overview of
C12-SPM, including its synthesis, formulation into LNPs, mechanism of action, and key
performance data.

Core Concepts: Structure and Synthesis

C12-SPM is a multi-tailed, branched-chain ionizable cationic lipidoid. Its structure is designed
to remain near-neutral at physiological pH and become protonated in the acidic environment of
the endosome, a key feature for effective encapsulation of nucleic acids and their subsequent
release into the cytoplasm.

Chemical Properties:

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b10856022?utm_src=pdf-interest
https://www.benchchem.com/product/b10856022?utm_src=pdf-body
https://www.benchchem.com/product/b10856022?utm_src=pdf-body
https://www.benchchem.com/product/b10856022?utm_src=pdf-body
https://www.benchchem.com/product/b10856022?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value
Chemical Formula C82H170N40[1]
Molecular Weight 1308.25 g/mol [1]

1,1'-[--INVALID-LINK--amino]ethyl]-1-
Formal Name ) ) o ]
piperazinyl]ethyl]imino]bis-2-dodecanol[2]

CAS Number 1220890-25-4[2]

Experimental Protocol: Synthesis of C12-SPM (C12-200)

The synthesis of C12-SPM is achieved through a ring-opening reaction between a polyamine
and an alkyl epoxide. This method is noted for its efficiency and relatively straightforward
purification process.

Materials:

Amine 2[4-2(2-aminoethyl)amino)ethylpiperazine-1-YL)ethan-1-amine (referred to as amine
200)

1,2-epoxyhexadecane (C12 epoxide)

Glass scintillation vial

Stirring apparatus
Procedure:

o Combine the amine 200 and the C12 epoxide in a glass scintillation vial at a molar ratio of
1:5.[3]

 Stir the reaction mixture for 3 days at 90°C without a solvent.[3]

» Following the reaction, the resulting C12-SPM can be purified using flash chromatography.
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C12-SPM Synthesis Workflow
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C12-SPM Synthesis Workflow Diagram.

Formulation of C12-SPM Lipid Nanoparticles

C12-SPM is a key component of a multi-lipid formulation that self-assembles with RNA in an
aqueous buffer to form LNPs. These nanopatrticles protect the RNA payload from degradation
and facilitate its delivery into target cells.

Experimental Protocol: LNP Formulation using
Microfluidic Mixing

Materials:
e C12-SPM (ionizable lipid)

e 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)
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o Cholesterol (helper lipid)

e C14-PEG2000 or DMG-PEG (PEGylated lipid)

o Ethanol

o mMRNA or siRNA cargo

e 10 mM Sodium Citrate buffer (pH 3.0)

e Phosphate-buffered saline (PBS, pH 7.4)

o Microfluidic mixing device (e.g., Precision NanoSystems NanoAssemblr)

Procedure:

 Lipid Phase Preparation: Dissolve C12-SPM, DOPE, cholesterol, and C14-PEG2000 in
100% ethanol at a desired molar ratio (e.g., 35:16:46.5:2.5).[3]

e Agueous Phase Preparation: Dilute the mRNA or siRNA cargo in 10 mM sodium citrate
buffer (pH 3.0).[3]

» Microfluidic Mixing: Combine the ethanol and aqueous solutions using a microfluidic device
at a flow ratio of 1:3 (ethanol:aqueous) with a total flow rate of 12 mL/min.[3]

 Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) to remove ethanol and
raise the pH.

o Characterization: Analyze the formulated LNPs for size, polydispersity index (PDI), and
encapsulation efficiency.
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LNP Formulation Workflow
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C12-SPM LNP Formulation Workflow Diagram.

Quantitative Data on LNP Formulations:
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Parameter Value Reference
Apparent pKa 6.96 [4]
Typical Molar Ratio (C12-
35:16:46.5:2.5 [3]
SPM:DOPE:Chol:PEG)
Hydrodynamic Diameter
) 80-120 nm [5]
(typical)
Polydispersity Index (PDI
Y P y (PDD) <0.2 [6]
(typical)
Encapsulation Efficiency
> 95% [5]

(typical)

Mechanism of Action: Endosomal Escape

The efficacy of C12-SPM-formulated LNPs is largely attributed to their ability to facilitate the
escape of the RNA payload from the endosome into the cytoplasm. This process is triggered by
the acidic environment of the late endosome.

Signaling Pathway:
o Cellular Uptake: LNPs are internalized by cells through endocytosis.[7]
o Endosomal Acidification: As the endosome matures, its internal pH drops.

e Protonation of C12-SPM: The tertiary amine groups of C12-SPM become protonated in the
acidic environment, leading to an overall positive charge of the LNP.[8]

« Interaction with Endosomal Membrane: The positively charged LNPs interact with negatively
charged lipids, such as phosphatidylserine, present on the inner leaflet of the endosomal
membrane.[9]

 Membrane Destabilization: This interaction is thought to induce a transition from a bilayer to
a non-bilayer (hexagonal HIl) structure in the endosomal membrane, leading to membrane
disruption.[9]
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 RNA Release: The destabilization of the endosomal membrane allows the encapsulated
RNA to be released into the cytoplasm, where it can be translated (MRNA) or engage with
the RNA-induced silencing complex (SiRNA).

C12-SPM LNP Endosomal Escape Pathway

LNP Uptake
(Endocytosis)

Early Endosome
(pH ~6.5)
[Endosome Maturatior)

Late Endosome
(pH ~5.5)

Interaction with
Anionic Lipids

Membrane Disruption
(Hexagonal Phase Transition)
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Proposed Endosomal Escape Mechanism of C12-SPM LNPs.

In Vivo Performance of C12-SPM LNPs

C12-SPM based LNPs have demonstrated robust in vivo performance, particularly for liver-

targeted delivery.

Quantitative Data from In Vivo Studies:

Application Model Key Findings Reference
Predominant protein
i expression in the liver
MRNA Delivery ) )
] Mice (87%), with lower [3]
(Luciferase) )
levels in the spleen
and lungs.
2.6-fold increase in
) protein expression
MRNA Delivery ) ) N
o Mice with m1y-modified [3]
(Erythropoietin)
MRNA compared to
unmodified mRNA.
] ) Significant reduction
siRNA Delivery ) )
Mice in serum Factor VI [2]
(Factor VII)
levels.
LNPs primarily
accumulate in the
S ] liver, with some
Biodistribution Mice o [3]
distribution to the
spleen, lungs, and
kidneys.
Conclusion
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C12-SPM (C12-200) is a well-characterized and effective ionizable lipidoid for the formulation
of lipid nanopatrticles for RNA delivery. Its straightforward synthesis, efficient RNA
encapsulation, and pH-dependent mechanism for endosomal escape make it a valuable tool in
the development of RNA-based therapeutics. The extensive data on its in vivo performance,
particularly its tropism for the liver, provides a solid foundation for preclinical and clinical
development programs targeting hepatic diseases. As the field of RNA therapeutics continues
to expand, C12-SPM and similar lipidoids will likely remain central to the advancement of these
innovative medicines.oids will likely remain central to the advancement of these innovative
medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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